molecular formula Ga2NaO2+ B083899 Digallium sodium dioxide CAS No. 12063-93-3

Digallium sodium dioxide

Cat. No.: B083899
CAS No.: 12063-93-3
M. Wt: 124.71 g/mol
InChI Key: RCVYHGLQSIFHRY-UHFFFAOYSA-N
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Description

Digallium sodium dioxide (CAS No. 12063-93-3) is a heterocyclic organic compound with the molecular formula GaO₂Na and a molecular weight of 124.71 g/mol. Its structure comprises gallium (Ga³⁺), sodium (Na⁺), and two oxide (O²⁻) ions, as represented by the canonical SMILES notation: [O-2].[O-2].[Na+].[Ga+3] . The compound is characterized by a purity level of 0.96 and is classified under EC number 235-056-7.

Properties

CAS No.

12063-93-3

Molecular Formula

Ga2NaO2+

Molecular Weight

124.71 g/mol

IUPAC Name

gallium;sodium;oxygen(2-)

InChI

InChI=1S/Ga.Na.2O/q+3;+1;2*-2

InChI Key

RCVYHGLQSIFHRY-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[Na+].[Ga+3]

Canonical SMILES

[O-2].[O-2].[Na+].[Ga+3]

Other CAS No.

12063-93-3

Synonyms

digallium sodium dioxide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
This compound 12063-93-3 GaO₂Na 124.71 0.96 [O-2].[O-2].[Na+].[Ga+3]
Digallium magnesium tetraoxide 12064-13-0 Ga₂MgO₄ 227.75 0.96 Four O²⁻ ions with Mg²⁺ and Ga³⁺
Gallium(III) oxide (Ga₂O₃) 12024-21-4 Ga₂O₃ 187.44 N/A Trigonal or monoclinic Ga-O framework
Digallium arsenide phosphide 12044-20-1 AsGa₂P N/A 0.96 As-P-Ga heterostructure

Notes:

  • Digallium magnesium tetraoxide (Ga₂MgO₄) shares a gallium-oxygen backbone but incorporates magnesium, resulting in a higher molecular weight (227.75 g/mol) compared to this compound (124.71 g/mol). Its structure includes four oxide ions, enabling distinct ionic interactions .
  • Gallium(III) oxide (Ga₂O₃) is a well-studied semiconductor material with a melting point of 1900°C and a density of 5.88 g/cm³ . Unlike this compound, it lacks alkali or alkaline earth metal ions, which may limit its solubility and catalytic versatility .

Functional and Application Comparisons

  • Ionic Conductivity : this compound’s inclusion of sodium ions may enhance ionic conductivity compared to pure Ga₂O₃, making it a candidate for solid-state electrolytes .
  • Thermal Stability : Ga₂O₃ exhibits superior thermal stability (melting point: 1900°C) compared to this compound, which lacks documented thermal data. This property positions Ga₂O₃ as preferred for high-temperature electronics .
  • Catalytic Potential: Sodium-containing compounds (e.g., sodium phosphates) are widely used in catalysis and buffer solutions. This compound’s sodium content could similarly enable acid-base catalytic activity, though this remains speculative without experimental validation .

Q & A

Q. What established methods are used to synthesize digallium sodium dioxide (Ga₂NaO₂) and verify its purity?

  • Methodology : Synthesis typically involves solid-state reactions under controlled atmospheres. For example, gallium oxide (Ga₂O₃) and sodium oxide (Na₂O) precursors are mixed in stoichiometric ratios, heated to 800–1000°C in inert conditions, and annealed to ensure homogeneity .
  • Purity Verification : Use X-ray diffraction (XRD) to confirm crystallinity and phase purity, complemented by energy-dispersive X-ray spectroscopy (EDS) for elemental composition analysis. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace impurities .

Q. How is the crystal structure of this compound characterized, and what challenges arise in its refinement?

  • Techniques : Single-crystal XRD is preferred for atomic-resolution structural data. Rietveld refinement resolves lattice parameters and occupancy ratios, but gallium’s tendency to form polymorphs (e.g., α-Ga₂O₃ vs. β-Ga₂O₃) requires careful phase identification .
  • Challenges : Sodium’s high mobility in oxide frameworks can lead to non-stoichiometric phases, necessitating neutron diffraction for accurate oxygen positioning .

Advanced Research Questions

Q. How can digallium-sodium complexes improve enzymatic digestion efficiency in phosphoproteomics, and what experimental variables must be controlled?

  • Application : The digallium complex in PhosphoShield mitigates trypsin’s inefficiency in cleaving phosphorylated peptides by neutralizing phosphate group charges via coordination. This reduces internal salt bridges, improving digestion yields by ~17% for adjacent phosphosites .
  • Experimental Design :
  • Variables : pH (6–8), gallium-to-phosphate molar ratio (1:1 to 2:1), and incubation time (2–24 hrs).
  • Controls : Include non-phosphorylated peptides and gallium-free buffers to isolate the complex’s effect. Validate via LC-MS/MS with spectral counting or label-free quantification .

Q. What strategies resolve contradictions in reported catalytic properties of Ga₂NaO₂ in oxidative reactions?

  • Data Conflict Analysis : Discrepancies often arise from surface hydroxylation (e.g., Ga-OH groups altering active sites). Address this by:

Pre-treatment : Anneal samples at 500°C under vacuum to remove adsorbed water.

In situ Characterization : Use operando X-ray absorption spectroscopy (XAS) to monitor Ga coordination changes during catalysis.

Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple surface vs. bulk contributions .

Q. How do computational models guide the optimization of Ga₂NaO₂’s electronic structure for photocatalysis?

  • Methodology : Density functional theory (DFT) predicts bandgap tuning via sodium doping. For example, Na incorporation reduces Ga₂O₃’s bandgap from ~4.8 eV to ~3.2 eV, enhancing visible-light absorption.
  • Validation : Compare computed band structures with UV-Vis diffuse reflectance spectroscopy (DRS) and photoelectrochemical measurements .

Methodological Guidelines

  • Experimental Reproducibility : Document synthesis conditions (e.g., heating rates, gas flow) exhaustively, as minor variations in sodium content (<1 at.%) drastically alter conductivity .
  • Data Reporting : Use standardized tables for XRD peaks (e.g., d-spacings, relative intensities) and spectroscopic data (e.g., FTIR band assignments) to facilitate cross-study comparisons .
  • Ethical Data Use : Cite primary sources for synthesis protocols and avoid overgeneralizing findings from limited datasets (e.g., claiming universal catalytic activity without multi-cycle testing) .

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